4-((3-chloro-4-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
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Overview
Description
The compound “4-(((3-chloro-4-fluorophenyl)sulfonamido)methyl)benzoic acid” has a CAS Number of 690646-06-1 . It has a molecular weight of 343.76 and is in solid form .
Molecular Structure Analysis
The IUPAC name of this compound is 4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid . The InChI code is 1S/C14H11ClFNO4S/c15-12-7-11(5-6-13(12)16)22(20,21)17-8-9-1-3-10(4-2-9)14(18)19/h1-7,17H,8H2,(H,18,19) .Scientific Research Applications
Recognition of Hydrophilic Compounds
One study discusses the recognition of hydrophilic amino and N,N-dimethylamino compounds by self-assembled aggregates of a fluoroalkylated end-capped oligomer, highlighting its potential application in transferring these compounds from aqueous solutions to organic media (Sawada et al., 2000).
Polymer Synthesis
Another research focused on the synthesis and characterization of polyamides and poly(amide-imide)s derived from aromatic compounds, demonstrating applications in creating materials with specific thermal and solubility properties (Saxena et al., 2003).
Antimicrobial Activity
Research on the synthesis, antimicrobial activity, and docking study of novel compounds carrying the biologically active sulfonamide moiety reveals potential applications in combating various bacterial and fungal infections (Ghorab et al., 2017).
cGMP Regulation
A study on the pharmacological characterization of a class of compounds as positive, allosteric modulators of AMPA receptors suggests their application in neuroscience research, particularly in understanding cGMP regulation (Ryder et al., 2006).
Future Directions
Properties
IUPAC Name |
4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClFN3O3S/c1-19(2)15(21)20-7-5-11(6-8-20)10-18-24(22,23)12-3-4-14(17)13(16)9-12/h3-4,9,11,18H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKJWASTRYUDKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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